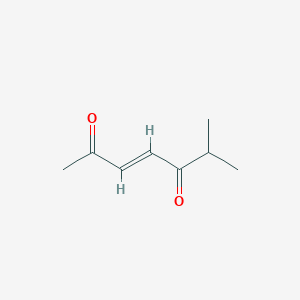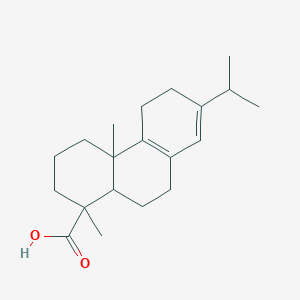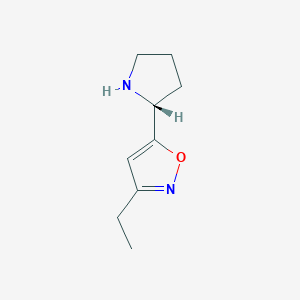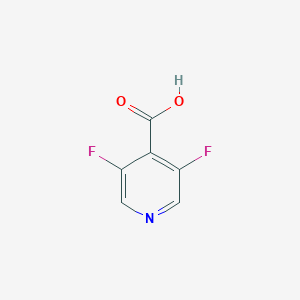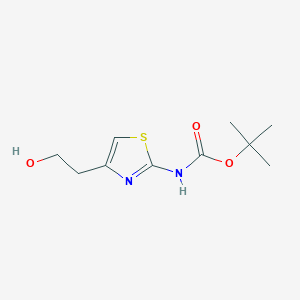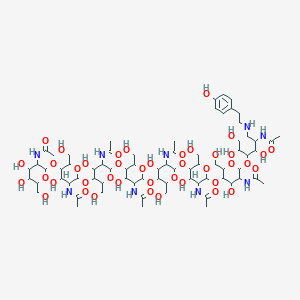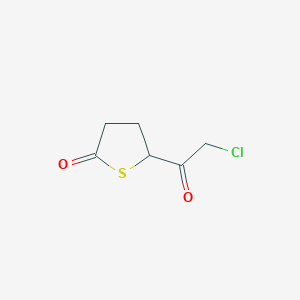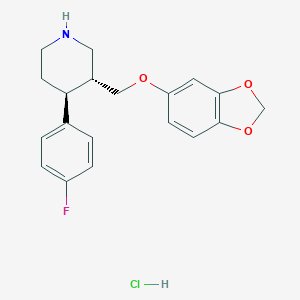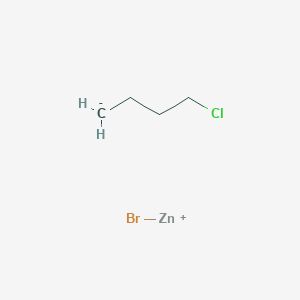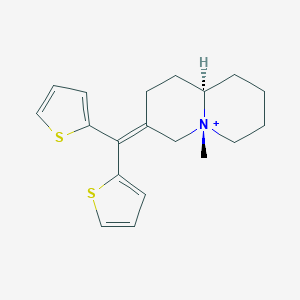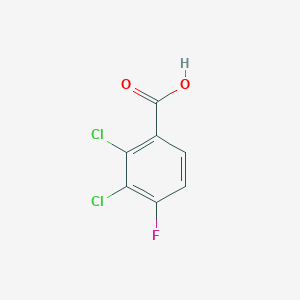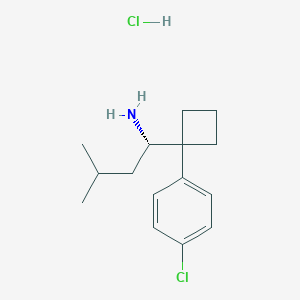![molecular formula C21H42O B129218 [S-(E)]-7-Heneicosen-10-ol CAS No. 68711-41-1](/img/structure/B129218.png)
[S-(E)]-7-Heneicosen-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[S-(E)]-7-Heneicosen-10-ol is a chemical compound that belongs to the class of organic compounds known as alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in the molecule. This compound is notable for its unique structure, which includes a long carbon chain with a double bond and a hydroxyl group at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S-(E)]-7-Heneicosen-10-ol typically involves several steps, including the formation of the carbon chain, introduction of the double bond, and addition of the hydroxyl group. One common method involves the use of Grignard reagents to form the carbon chain, followed by a Wittig reaction to introduce the double bond. The hydroxyl group can be added through hydroboration-oxidation or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained in high purity.
Chemical Reactions Analysis
Types of Reactions
[S-(E)]-7-Heneicosen-10-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Ketones or aldehydes, depending on the specific conditions.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
[S-(E)]-7-Heneicosen-10-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [S-(E)]-7-Heneicosen-10-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,3E,7E,10S)-10-Hydroxy-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoic acid
- [(2S,4R,7E,10S,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate
- (1R,2E,4S,5R,6S,7E,10S,11S,12R)-5,6,10-Triacetoxy-2,7-dolabelladien-18-ol
Uniqueness
[S-(E)]-7-Heneicosen-10-ol is unique due to its specific structural features, including the position of the double bond and hydroxyl group
Properties
IUPAC Name |
(E,10S)-henicos-7-en-10-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O/c1-3-5-7-9-11-12-14-16-18-20-21(22)19-17-15-13-10-8-6-4-2/h15,17,21-22H,3-14,16,18-20H2,1-2H3/b17-15+/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLLDSWHNLOGFG-RLHAVTDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC=CCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C/C=C/CCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562128 |
Source


|
| Record name | (7E,10S)-Henicos-7-en-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68711-41-1 |
Source


|
| Record name | (7E,10S)-Henicos-7-en-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
